2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide
Description
2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a quinazoline core substituted with hydroxy, dimethoxy, and methylsulfanyl groups, linked to a pyridin-3-ylmethyl moiety. The quinazoline scaffold is known for its pharmacological relevance, including kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-26-15-6-13-14(7-16(15)27-2)22-17(23-19(13)25)10-28-11-18(24)21-9-12-4-3-5-20-8-12/h3-8H,9-11H2,1-2H3,(H,21,24)(H,22,23,25) |
InChI Key |
JRTJLISOOJJANI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3=CN=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline derivative can be synthesized through the condensation of appropriate anilines with formamide or formic acid derivatives under acidic conditions
The final step involves the coupling of the quinazoline derivative with the pyridine moiety. This is typically done using nucleophilic substitution reactions, where the quinazoline derivative reacts with a pyridine-containing acetamide under basic conditions. Common reagents for this step include alkali metal hydroxides or alkoxides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Catalysts and automated systems may be employed to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkali metal hydroxides, alkoxides, halogenating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to certain enzymes, inhibiting their activity, while the pyridine moiety can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Quinazoline Cores
- Structure: Contains a 4-amino-6,7-dimethoxyquinazolin-2-yl group linked to a triazole-piperazine-acetamide chain.
- Key Difference: The amino group at the 4-position (vs. hydroxy in the target compound) reduces hydrogen-bonding donor capacity but may improve lipophilicity. This modification is critical for proteolysis-targeting chimera (PROTAC) applications, enabling α1A-adrenergic receptor inhibition .
Target Compound :
Pyridinylmethyl/Quinolinyl Acetamide Derivatives
Compounds from :
- Example: (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide.
- Structural Features: Indolinone core with pyridinyl or quinolinyl acetamide termini.
- Activity: Reported with numerical values (e.g., 5.797), likely representing bioactivity scores or IC₅₀ values (exact metrics unspecified). These compounds emphasize the role of indolinone moieties in modulating activity, contrasting with the quinazoline core of the target compound .
Compounds 38 and 39 () :
- Structures: 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamides.
- Activity: MIC values indicate antibacterial potency against Escherichia coli. The fluorobenzyl groups enhance lipophilicity and membrane permeability compared to the pyridin-3-ylmethyl group in the target compound .
Thioacetamide-Triazole/Oxadiazole Derivatives
Compounds 8t–8w () :
- Structures: Feature 1,3,4-oxadiazole or indolylmethyl groups linked to sulfanyl-acetamide chains.
- Bioactivity: Demonstrated LOX inhibition (anti-inflammatory) and α-glucosidase/BChE inhibition. The oxadiazole ring enhances metabolic stability compared to the quinazoline core, but the target compound’s hydroxy/dimethoxy groups may offer superior solubility .
Compound from :
- Structure: Thienopyrimidine-sulfanyl-acetamide with a 5-methyl-1,3,4-thiadiazol-2-yl group.
- Key Feature: The thiadiazole and thienopyrimidine moieties contribute to π-π stacking interactions, a property absent in the target compound’s pyridinylmethyl group .
Anti-Exudative and Enzyme-Targeting Analogues
Anti-Exudative Acetamides () :
- Structures: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.
- Activity: Compared to diclofenac sodium, these compounds exhibit anti-inflammatory effects via triazole-furan interactions. The target compound’s quinazoline core may offer alternative mechanisms .
Crystal Structures () :
- Example: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide.
- Structural Insight: The diaminopyrimidine group forms hydrogen bonds in the crystal lattice, suggesting that the target compound’s hydroxy/dimethoxy groups could similarly stabilize molecular packing .
Biological Activity
The compound 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 396.45 g/mol. The structure features a quinazoline core with hydroxy and methoxy substituents, a sulfur atom linking to a pyridine moiety, and an acetamide group. This unique combination suggests diverse interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown promising results in various assays:
-
Inhibition of Cancer Cell Proliferation :
- In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HT-29 (colon) cells.
- The IC50 values for these cell lines were reported as follows:
- Mechanism of Action :
Comparative Activity with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique efficacy of this quinazoline derivative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-methylpyridin-3-yl)-6,7-dimethoxyquinazoline | Similar quinazoline core; different pyridine substitution | Anticancer activity |
| 2-aminoquinazoline | Basic quinazoline structure; lacks methoxy and sulfur substituents | Known kinase inhibitors |
| 4-hydroxyquinazoline | Hydroxy group present; lacks additional substitutions | Antimicrobial properties |
This table illustrates that while other compounds share structural similarities, the specific substitutions in 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide enhance its biological activity.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on HDAC Inhibition :
- Antiproliferative Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
